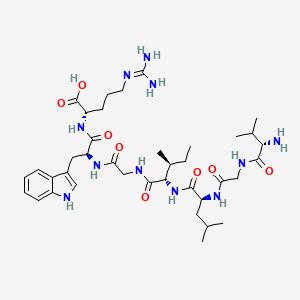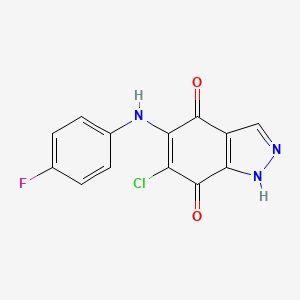![molecular formula C19H31O4- B12612069 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate CAS No. 648958-18-3](/img/structure/B12612069.png)
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate is a chemical compound with the molecular formula C19H31O4 It is known for its unique structure, which includes a butanoate group linked to a trimethyldodeca-dienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate typically involves the esterification of 4-oxo-butanoic acid with 3,7,11-trimethyldodeca-2,10-dien-1-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (bis { [ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silane
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
Uniqueness
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate is unique due to its specific ester linkage and the presence of both oxo and dienyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
648958-18-3 |
|---|---|
Molecular Formula |
C19H31O4- |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-oxo-4-(3,7,11-trimethyldodeca-2,10-dienoxy)butanoate |
InChI |
InChI=1S/C19H32O4/c1-15(2)7-5-8-16(3)9-6-10-17(4)13-14-23-19(22)12-11-18(20)21/h7,13,16H,5-6,8-12,14H2,1-4H3,(H,20,21)/p-1 |
InChI Key |
HSKJPWPWQQKWFG-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCCC(=CCOC(=O)CCC(=O)[O-])C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)
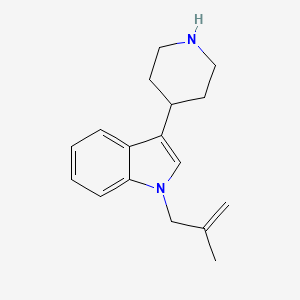
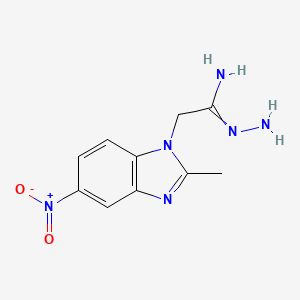
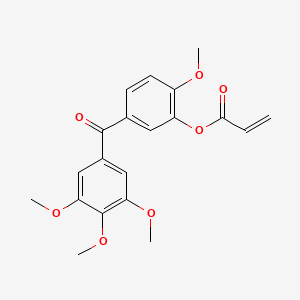
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12612023.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)

![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
